6-isopentyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines are known to have a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “6-isopentyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is not available in the sources I found.Chemical Reactions Analysis
Pyrimidines can undergo a range of chemical reactions, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations . The specific chemical reactions of “this compound” are not available in the sources I found.Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, such as the one mentioned, often involves [4+2]-cycloaddition reactions. These molecules feature a pyrrolopyrimidine core with phenyl and methoxyphenyl substituents, indicating their versatility in chemical synthesis and potential for creating diverse molecular architectures (H. Adams et al., 2005).
Applications in Materials Science
- Conjugated polyelectrolytes containing pyrrolo[3,4-c]pyrrole units, similar in structure to the compound , have been synthesized for use as electron transport layers in polymer solar cells. Their electron-deficient nature and planar structure enhance conductivity and electron mobility, contributing to improved power conversion efficiency (Lin Hu et al., 2015).
Pharmaceutical and Biological Research
- Novel N-alkylated pyrimidine derivatives have shown significant antiproliferative effects against tumor cell lines, indicating potential applications in cancer therapy. These compounds exhibit their therapeutic potential through mechanisms such as the inhibition of DNA or RNA polymerases and adhesion molecules (T. Gazivoda Kraljević et al., 2014).
Catalysis
- Pyrrolo[3,4-d]pyrimidine derivatives have been utilized in catalysis, for instance, in the one-pot three-component synthesis of naphthols. This showcases their role as versatile intermediates in facilitating complex chemical reactions (H. Goudarziafshar et al., 2021).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is suggested that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation .
Result of Action
It is suggested that pyrimidine derivatives exhibit potent anti-inflammatory effects .
Future Directions
The future directions for research on pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11(2)8-9-21-10-14-15(17(21)22)16(20-18(23)19-14)12-4-6-13(24-3)7-5-12/h4-7,11,16H,8-10H2,1-3H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARRMLUCGZXCBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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